molecular formula C14H19NO B10975085 [4-(Propan-2-yl)phenyl](pyrrolidin-1-yl)methanone

[4-(Propan-2-yl)phenyl](pyrrolidin-1-yl)methanone

Cat. No.: B10975085
M. Wt: 217.31 g/mol
InChI Key: VZCSDDGNTTVCJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 4-isopropylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for (4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The isopropylphenyl group may also contribute to the compound’s overall activity by influencing its physicochemical properties and interactions with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ISOPROPYLPHENYL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both the pyrrolidine ring and the isopropylphenyl group, which can confer distinct biological activities and physicochemical properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(4-propan-2-ylphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H19NO/c1-11(2)12-5-7-13(8-6-12)14(16)15-9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

VZCSDDGNTTVCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

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